Ethyl 2-amino-3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]propanoate
Description
Properties
IUPAC Name |
ethyl 2-amino-3-(3,4,4-trifluorobut-3-enylsulfanyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2S/c1-2-15-9(14)7(13)5-16-4-3-6(10)8(11)12/h7H,2-5,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLNTLUORLDQFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSCCC(=C(F)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-amino-3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]propanoate, with the CAS number 1396965-16-4, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
This compound has the following chemical properties:
- Molecular Formula : C9H14F3NO2S
- Molecular Weight : 257.27 g/mol
- Boiling Point : Approximately 305.0 °C (predicted)
- Density : 1.235 g/cm³ (predicted)
- pKa : 6.37 (predicted) .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit properties such as:
- Antimicrobial Activity : Compounds containing sulfur and fluorinated groups have shown promising antimicrobial effects against various pathogens.
- Antioxidant Properties : The presence of amino and ester functional groups may contribute to antioxidant activity by scavenging free radicals.
Case Studies
- Antimicrobial Activity :
- Antioxidant Effects :
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antioxidant | Reduction in oxidative stress | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
In Vitro Studies
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The compound's mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at the trifluorobutenyl group have been explored to enhance potency and selectivity towards specific biological targets. For instance, replacing the trifluorobutenyl moiety with other alkyl or aryl groups has shown varying degrees of activity against different cancer cell lines .
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-amino-3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]propanoate has shown potential in various therapeutic areas:
-
Anticancer Activity :
- The compound's structural features may enhance its ability to inhibit specific cancer-related pathways. For instance, compounds with similar trifluoroalkyl groups have been studied for their ability to modulate protein interactions involved in tumor growth and metastasis .
- Preliminary studies suggest that derivatives of this compound could be developed as inhibitors for specific cancer targets, including vascular endothelial growth factor receptors (VEGFRs), which are crucial in angiogenesis .
- Antimicrobial Properties :
Agricultural Applications
This compound can also be explored in agricultural science:
- Pesticide Development :
- Plant Growth Regulators :
Material Science
In material science, the unique properties of this compound can be utilized:
- Polymer Synthesis :
- Nanotechnology :
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Drug Discovery
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate
- Structure: Methyl ester, α-amino group, 4-nitrophenyl substituent.
- Key Differences :
- Applications: Intermediate in synthesizing reduced derivatives (e.g., (S)-2-amino-3-(4-aminophenyl)propan-1-ol) via sodium borohydride reduction .
Isopropyl (S)-2-Amino-3-(methylamino)propanoate HCl
- Structure: Isopropyl ester, methylamino side chain.
- Key Differences: Ester Group: Isopropyl ester increases hydrophobicity compared to ethyl.
(S)-Ethyl 2-Amino-3-(4-(2-amino-6-(trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoate
- Structure : Ethyl ester, trifluoroethoxy-pyrimidinyl aromatic system.
- Key Differences :
Functional Group Comparisons
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for Ethyl 2-amino-3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]propanoate?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Thioether Formation : React 3,4,4-trifluoro-3-butenyl thiol with a protected 2-aminopropanoate derivative under basic conditions (e.g., NaH or K₂CO₃ in DMF) to form the sulfanyl linkage.
Esterification : Use ethanol and a coupling agent (e.g., HATU or DCC) to esterify the intermediate carboxylic acid, ensuring anhydrous conditions to prevent hydrolysis .
Deprotection : Remove amino-protecting groups (e.g., Boc) via acidic hydrolysis (HCl in dioxane) .
Critical Consideration: Monitor reaction progress via TLC or HPLC to avoid over-alkylation.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the sulfanyl group integration (δ ~2.5–3.5 ppm for SCH₂) and trifluoro-butene proton signals (δ ~5.5–6.5 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns for fluorine .
- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers optimize reaction yields during large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test palladium or copper catalysts for thioether coupling efficiency. For example, Pd(OAc)₂ with ligands (e.g., Xantphos) may enhance cross-coupling yields .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.
- Temperature Control : Maintain 60–80°C for thioether formation to balance kinetics and side reactions.
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Q. How should contradictory reports about the biological activity of sulfanyl-containing analogs be addressed?
- Methodological Answer :
- Comparative Assays : Conduct parallel studies using standardized protocols (e.g., MIC assays for antimicrobial activity) on the target compound and analogs (e.g., Ethyl 2-(3-methoxy-3-oxopropyl)sulfanylpropanoate) to isolate structural contributors .
- Meta-Analysis : Aggregate literature data (e.g., IC₅₀ values) to identify trends in substituent effects (e.g., fluoro vs. chloro groups) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like enzymes or receptors, resolving discrepancies between in vitro and in silico results .
Q. What strategies improve metabolic stability in preclinical studies?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS. Identify labile sites (e.g., ester groups) .
- Structural Modifications : Replace the ethyl ester with a methyl or tert-butyl group to reduce hydrolysis.
- Prodrug Design : Introduce a phosphonate or glycosyl moiety to enhance stability and target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
